molecular formula C14H14O B8753042 2-Methoxy-4'-methyl-1,1'-biphenyl CAS No. 92495-53-9

2-Methoxy-4'-methyl-1,1'-biphenyl

Cat. No. B8753042
CAS RN: 92495-53-9
M. Wt: 198.26 g/mol
InChI Key: PNWKXOLTCMKUJZ-UHFFFAOYSA-N
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Description

2-Methoxy-4'-methyl-1,1'-biphenyl is a useful research compound. Its molecular formula is C14H14O and its molecular weight is 198.26 g/mol. The purity is usually 95%.
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properties

CAS RN

92495-53-9

Molecular Formula

C14H14O

Molecular Weight

198.26 g/mol

IUPAC Name

1-methoxy-2-(4-methylphenyl)benzene

InChI

InChI=1S/C14H14O/c1-11-7-9-12(10-8-11)13-5-3-4-6-14(13)15-2/h3-10H,1-2H3

InChI Key

PNWKXOLTCMKUJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC=C2OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

An oven dried resealable Schlenk tube was evacuated and backfilled with argon and charged with palladium acetate (2.2 mg, 0.01 mmol, 1.0 mol %), 2-(di-tert-butylphosphino)biphenyl (6.0 mg, 0.020 mmol, 2.0 mol %), 2-methoxyphenylboronic acid (228 mg, 1.5 mmol), and potassium fluoride (174 mg, 3.0 mmol). The tube was evacuated and backfilled with argon, and THF (1 mL) and 4-chlorotoluene (0.144 mL, 1.0 mmol) were added through a rubber septum. The tube was sealed with a teflon screwcap, and the reaction mixture was stirred at 65° C. until the starting aryl chloride had been completely consumed as judged by GC analysis. The reaction mixture was then diluted with ether (30 mL), filtered through celite, and concentrated. The crude material was purified by flash chromatography on silica gel to afford 188 mg (95%) of the title compound.
Quantity
0.144 mL
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reactant
Reaction Step One
[Compound]
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teflon
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0 (± 1) mol
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reactant
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[Compound]
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aryl chloride
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0 (± 1) mol
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reactant
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228 mg
Type
reactant
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174 mg
Type
reactant
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Quantity
2.2 mg
Type
catalyst
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Quantity
6 mg
Type
catalyst
Reaction Step Four
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Quantity
1 mL
Type
solvent
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Yield
95%

Synthesis routes and methods II

Procedure details

4-bromotoluene, 171 mg (1 mmol), 2-methoxyphenylboronic acid, 152 mg (1 mmol), palladium diacetate, 1 mg (4 μmol), N-butylammonium bromide, 322 mg (1 mmol), and 2 M aqueous Na2CO3, 1.9 mL (3.8 mmol), were placed in a microwaveable pressure vial and heated to 150 C for 5 minutes. After cooling to room temperature, the product was poured into a separatory funnel and 30 mL each of water and diethyl ether were added. After extraction, the layers were separated and the aqueous layer washed with another 30 mL diethyl ether. The ether extracts were combined, dried over MgSO4, and the solvent removed by rotary evaporation under vacuum. 2-methoxy-4′-methylbiphenyl, 160 mg (81% yield) was obtained as a solid product, 95% purity by NMR.
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0 (± 1) mol
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0 (± 1) mol
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N-butylammonium bromide
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0 (± 1) mol
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0 (± 1) mol
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0 (± 1) mol
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0 (± 1) mol
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Quantity
30 mL
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solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

The general procedure from Example 12 was followed using 2-chloroanisole (143 mg, 1.0 mmol) and 4-MeC6H4B(OH)2 (204 mg, 1.5 mmol) with Pd2(dba)3 (13.3 mg, 0.0145 mmol) and (Me3C)2PH(O) from Experiment 2 (9.6 mg, 0.058 mmol) and CsF (456 mg, 3.0 mmol) in 4.0 mL of 1,4-dioxane. After 24 h, the reaction mixture was chromatographed with 5% ethyl acetate/hexane to give 165 mg (83% yield) of 2-(4-methylphenyl)anisole. It was >95% pure by 1H NMR and GC/MS. 1H NMR (500 MHz, CDCl3): δ 7.32 (d, J=8.06 Hz, 2H), 7.18 (m, 2H), 7.10 (d, J=7.88 Hz, 2H), 6.92-6.84 (m, 2H), 3.67 (s, 3H), 2.28 (s, 3H) ppm. 13C NMR (125 MHz, CDCl3): δ 156.5, 136.5, 135.6, 130.7, 129.4, 128.7, 128.3, 120.8, 111.2, 55.5, 21.1 ppm.
Quantity
143 mg
Type
reactant
Reaction Step One
Quantity
204 mg
Type
reactant
Reaction Step Two
[Compound]
Name
(Me3C)2PH(O)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
2
Quantity
9.6 mg
Type
reactant
Reaction Step Four
Name
Quantity
456 mg
Type
reactant
Reaction Step Five
Quantity
4 mL
Type
solvent
Reaction Step Six
Quantity
13.3 mg
Type
catalyst
Reaction Step Seven

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